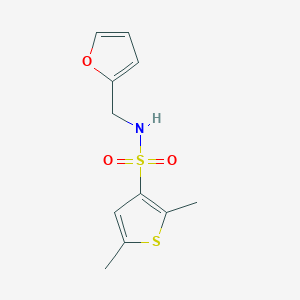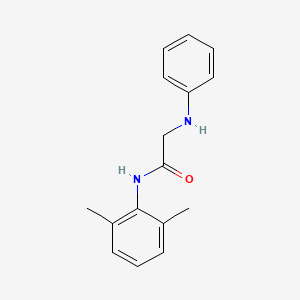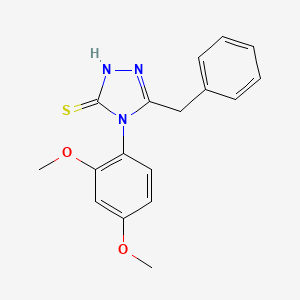![molecular formula C14H13FN6OS B5585783 8-fluoro-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-quinolinecarboxamide](/img/structure/B5585783.png)
8-fluoro-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including condensation, cyclization, and substitution reactions. For example, Gracheva et al. (1982) described the synthesis of a fluorescent derivative of quinoline through condensation and subsequent reactions, demonstrating the complexity and versatility of synthesis approaches for these compounds (Gracheva, Kovel'man, & Tochilkin, 1982).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often determined using spectroscopic techniques such as NMR, mass spectrometry, and sometimes X-ray crystallography. Sureshkumar et al. (2017) characterized a quinoline analog using these techniques, providing insights into its molecular configuration and the importance of structural analysis in understanding the properties of these compounds (Sureshkumar et al., 2017).
Safety and Hazards
Tetrazoles can be hazardous as they decompose on heating and emit toxic nitrogen fumes . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .
Direcciones Futuras
Propiedades
IUPAC Name |
8-fluoro-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6OS/c1-21-14(18-19-20-21)23-8-7-16-13(22)11-6-5-9-3-2-4-10(15)12(9)17-11/h2-6H,7-8H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUOQBISQIMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-1-methylazepane](/img/structure/B5585701.png)
![2-[3-(2-ethoxyphenyl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5585704.png)



![6-ethyl-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5585751.png)
![4-[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B5585755.png)
![6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B5585761.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5585768.png)
![N-cyclopropyl-3-{5-[3-(2-fluorophenyl)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5585772.png)
![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5585776.png)
![1-tert-butyl-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5585777.png)

![7-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5585791.png)